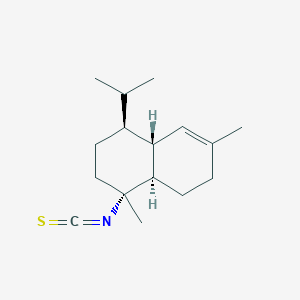

10-Isothiocyano-4-cadinene

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H25NS |

|---|---|

Molekulargewicht |

263.4 g/mol |

IUPAC-Name |

(1S,4R,4aR,8aR)-4-isothiocyanato-4,7-dimethyl-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene |

InChI |

InChI=1S/C16H25NS/c1-11(2)13-7-8-16(4,17-10-18)15-6-5-12(3)9-14(13)15/h9,11,13-15H,5-8H2,1-4H3/t13-,14-,15+,16+/m0/s1 |

InChI-Schlüssel |

SRYJMNDTUAKSRD-CAOSSQGBSA-N |

Isomerische SMILES |

CC1=C[C@H]2[C@@H](CC[C@@]([C@@H]2CC1)(C)N=C=S)C(C)C |

Kanonische SMILES |

CC1=CC2C(CCC(C2CC1)(C)N=C=S)C(C)C |

Synonyme |

10-isothiocyano-4-cadinene |

Herkunft des Produkts |

United States |

Occurrence and Distribution of 10 Isothiocyano 4 Cadinene

Natural Sources and Associated Organisms

The presence of 10-isothiocyano-4-cadinene is characteristic of certain species within the phylum Porifera (sponges) and the phylum Mollusca (sea slugs), indicating a likely dietary transfer of the compound from sponges to their nudibranch predators. researchgate.net

Marine sponges, particularly those belonging to the order Halichondrida, are the primary producers of this compound and a wide array of other structurally related nitrogenous terpenoids. uni-duesseldorf.denih.gov These compounds are believed to function as a chemical defense mechanism for the sessile sponges. The first isolation of this compound was from the marine sponge Acanthella cavernosa. acs.org Subsequent studies have identified the compound in several other sponge genera.

Research has confirmed the isolation of this compound from the following marine sponges:

Acanthella cavernosa : This species is a well-documented source of the compound. nih.govacs.orgnih.govacs.org

Halichondria sp. : Sponges of this genus have yielded this compound and its corresponding isocyanide and formamide (B127407) analogs. mdpi.comnih.govresearchgate.net

Axinyssa sp. : This genus is also known to produce related nitrogenous sesquiterpenes. nih.gov

Topsentia sp. : 10-isothiocyanatoamorph-5-en-4-ol, a closely related compound, has been isolated from this sponge genus. mdpi.com

Phakellia carduus : While not explicitly confirmed for this compound, this species is noted to contain other isothiocyanate metabolites. uni-duesseldorf.de

Table 1: Marine Sponges as Natural Sources of this compound

| Genus | Species | Reference |

|---|---|---|

| Acanthella | cavernosa | nih.govacs.orgnih.gov |

| Halichondria | sp. | mdpi.comnih.govresearchgate.net |

| Axinyssa | sp. | nih.gov |

| Topsentia | sp. | mdpi.com |

Nudibranchs, specifically those of the family Phyllidiidae, are shell-less marine molluscs known to sequester defensive chemicals from their dietary sources. researchgate.net Several species have been found to contain this compound, which is obtained from feeding on sponges that produce the compound. nih.govresearchgate.net This sequestration is a key survival strategy, as the nudibranchs utilize the sponge's chemical arsenal (B13267) for their own defense against predators. researchgate.net

The compound has been identified in the following nudibranch species:

Phyllidiella pustulosa : This species consistently contains this compound, often alongside its sponge prey, Acanthella cavernosa. acs.orgnih.govmdpi.compreprints.org

Phyllidia ocellata : This nudibranch has also been shown to contain the compound, likely acquired from its diet of sponges like Acanthella cf. cavernosa. mdpi.comresearchgate.net

Phyllidia coelestis : Chemical investigations of this species have confirmed the presence of this compound. nih.govmdpi.compreprints.org

Table 2: Nudibranchs as Natural Sources of this compound

| Genus | Species | Reference |

|---|---|---|

| Phyllidiella | pustulosa | acs.orgnih.govmdpi.compreprints.org |

| Phyllidia | ocellata | mdpi.comresearchgate.net |

| Phyllidia | coelestis | nih.govmdpi.compreprints.org |

Geographical Context of Isolation Reports

The isolation of this compound and the organisms that contain it are reported from several distinct marine environments, primarily in the Indo-Pacific region. These locations are known hotspots for marine biodiversity.

Table 3: Geographical Locations of Organisms Containing this compound

| Geographical Location | Associated Organism(s) | Reference |

|---|---|---|

| South China Sea | Acanthella cavernosa, Phyllidiella pustulosa, Phyllidia coelestis | nih.govpreprints.org |

| Great Barrier Reef, Australia | Acanthella cavernosa | researchgate.netacs.org |

| Queensland, Australia | Phyllidiella pustulosa, Phyllidia ocellata | preprints.org |

| Thailand (Andaman Sea) | Halichondria sp. | nih.gov |

| Japan (Kamikoshiki-jima, Hachijo-jima Island) | Phyllidiella pustulosa, Acanthella cf. cavernosa, Phyllidia ocellata | mdpi.com |

| Indonesia | Phakellia carduus (related compounds) | uni-duesseldorf.de |

Co-occurrence Patterns with Related Nitrogenous Sesquiterpenoids

A significant feature of the chemical profile of organisms containing this compound is the simultaneous presence of other nitrogenous sesquiterpenoids. These often include the corresponding isocyanide (–NC), formamide (–NHCHO), and, more rarely, thiocyanate (B1210189) (–SCN) functional groups attached to the same or similar terpene skeletons. mdpi.comnih.gov This co-occurrence suggests a common biosynthetic origin, where the isocyanide is a likely precursor to the isothiocyanate and formamide derivatives. nih.gov

For instance, in the sponge Halichondria sp., this compound was found alongside 10-isocyano-4-cadinene (B1246703) and 10-formamido-4-cadinene. nih.gov Similarly, chemical analysis of Acanthella cavernosa and the nudibranchs Phyllidiella pustulosa and Phyllidia coelestis revealed a complex mixture of these related metabolites. nih.govresearchgate.net

Table 4: Co-occurring Nitrogenous Terpenoids

| Compound Class | Specific Examples | Source Organism(s) | Reference |

|---|---|---|---|

| Isocyanides | 10-Isocyano-4-cadinene, 3-Isocyanotheonellin, 9-Isocyanopupukeanane | Halichondria sp., Acanthella cavernosa, Phyllidiella pustulosa | uni-duesseldorf.demdpi.comnih.gov |

| Formamides | 10-Formamido-4-cadinene, 11-Formamido-7βH-eudesm-5-ene, Axamide-2, Theonellin formamide | Acanthella cavernosa, Phyllidiella pustulosa, Phyllidia coelestis | nih.govnih.govpreprints.org |

| Thiocyanates | 9-Thiocyanatopupukeanane isomers, 2-Thiocyanatoneopupukeanane | Phyllidiella pustulosa | uni-duesseldorf.denih.gov |

| Other Isothiocyanates | 1-Isothiocyanatoaromadendrane, Theonellin isothiocyanate | Acanthella cavernosa, Phyllidiella pustulosa | nih.govpreprints.org |

Structural and Stereochemical Investigations of 10 Isothiocyano 4 Cadinene

Evolution of Structural Assignments and Stereochemical Revisions

The scientific journey to define the structure of 10-isothiocyano-4-cadinene highlights a common challenge in natural product chemistry: initial structural misassignment or ambiguity. The compound, a member of the cadinane (B1243036) sesquiterpene family, was first reported as a metabolite from the tropical marine sponge Acanthella cavernosa by Garson and colleagues in 2000. nih.govnih.gov Subsequently, the same structure was reported by Wright et al. from the nudibranch Phyllidiella pustulosa and its sponge diet; however, this report was accompanied by a different set of Nuclear Magnetic Resonance (NMR) data. nih.govosaka-cu.ac.jp

This discrepancy in the published spectroscopic data created uncertainty regarding the true structure or stereochemistry of the isolated compounds. Such inconsistencies are not uncommon in the study of complex molecules, where subtle differences in stereoisomers can lead to significant variations in spectral properties. nih.gov The resolution of this ambiguity required a definitive, independent method to establish the correct structure and corresponding data. This was ultimately achieved through total synthesis, which confirmed that the NMR data reported by Garson's group was correct for the assigned structure of this compound. nih.govosaka-cu.ac.jp This process of re-evaluation and correction is a critical aspect of ensuring accuracy in the field of natural products chemistry. nih.govrsc.org

Advanced Spectroscopic Techniques for Elucidation

Modern spectroscopic methods are indispensable tools for determining the constitution and configuration of organic molecules. For this compound, a combination of NMR, X-ray crystallography (on related compounds), and chiroptical methods has been pivotal.

NMR spectroscopy is the most powerful technique for the structural elucidation of natural products in solution. rsc.org The process typically involves a suite of experiments, including one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC/HSQC, HMBC, and NOESY) techniques. nih.govresearchgate.net

For this compound, ¹H NMR provides information about the proton environment, while ¹³C NMR details the carbon skeleton. The conflicting NMR data reported in the literature was the primary source of structural uncertainty. nih.govresearchgate.net The definitive ¹H and ¹³C NMR data were established through the synthesis of an authentic sample. nih.gov The synthetic compound's NMR data matched that of the natural isothiocyanate originally isolated by Garson. nih.govosaka-cu.ac.jp

Two-dimensional NMR experiments were crucial for assembling the molecular structure:

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) couplings within spin systems, helping to trace out hydrocarbon chains and ring fragments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), assigning specific protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the spin systems and piecing together the entire carbon framework, including the placement of quaternary carbons and functional groups. nih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing critical information about the molecule's relative stereochemistry.

The confirmed NMR data for synthetic (+)-(1R,6S,7R,10R)-10-isothiocyano-4-cadinene are summarized below.

Table 1: ¹³C and ¹H NMR Data for (+)-(1R,6S,7R,10R)-10-Isothiocyano-4-cadinene (in CDCl₃)

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

|---|---|---|

| 1 | 41.8 | 1.86, m |

| 2 | 26.9 | 1.95, m; 1.63, m |

| 3 | 31.0 | 2.19, m; 2.05, m |

| 4 | 132.8 | - |

| 5 | 122.2 | 5.39, br s |

| 6 | 49.3 | 2.07, m |

| 7 | 34.6 | 1.34, m |

| 8 | 26.6 | 1.61, m; 1.51, m |

| 9 | 42.1 | 1.81, m; 1.10, m |

| 10 | 63.8 | - |

| 11 | 31.8 | 2.29, sept |

| 12 | 21.6 | 0.94, d (6.9) |

| 13 | 21.5 | 0.92, d (6.9) |

| 14 | 16.0 | 0.81, d (7.0) |

| 15 | 24.1 | 1.69, s |

| N=C=S | 131.2 | - |

Data sourced from synthetic confirmation studies. nih.gov

Single-crystal X-ray diffraction is an unequivocal method for determining the complete three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov In the broader class of cadinane sesquiterpenoids, X-ray crystallography has been frequently used to confirm structures and establish absolute configurations. acs.orgfigshare.comacs.org For instance, the relative stereochemistry of a related marine thiocyanate (B1210189), (1S,4S,6S,7R)-4-thiocyanato-9-cadinene, was determined by X-ray analysis. nih.gov However, for this compound itself, a published crystal structure is not the basis of its stereochemical assignment. Instead, its absolute configuration was definitively proven through chemical synthesis. nih.gov

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods, including optical rotation, optical rotatory dispersion (ORD), and circular dichroism (CD), are essential for analyzing stereochemistry. acs.org

For this compound, the specific rotation ([α]D) was a key parameter in confirming its absolute configuration. After the enantioselective synthesis of both enantiomers of the molecule, their specific rotation values were measured and compared to that of the natural product. nih.gov The synthesis of (+)-10-isothiocyano-4-cadinene yielded a specific rotation value that matched the sign and magnitude of the natural compound isolated by Garson, thereby confirming its absolute configuration as (1R,6S,7R,10R). nih.govnih.gov This comparison remains a classic and powerful method for assigning absolute stereochemistry, especially when coupled with unambiguous synthesis.

Confirmation of Absolute and Relative Stereochemistry through Synthetic Approaches

Total synthesis serves as the ultimate proof of a proposed chemical structure. rsc.orgthieme-connect.comrsc.orgacs.org In cases of conflicting data or complex stereochemistry, a stereocontrolled synthesis of the target molecule and its isomers can provide definitive answers. nih.gov

The structural ambiguity of this compound was conclusively resolved by the work of Nishikawa, Matsuda, and colleagues. nih.gov Their strategy involved the following key aspects:

Enantioselective Synthesis: They had previously developed an enantioselective total synthesis for the corresponding isocyanide, 10-isocyano-4-cadinene (B1246703). nih.govacs.orgacs.org

Conversion to Isothiocyanate: The synthetic 10-isocyano-4-cadinene was then converted to this compound. nih.gov This provided an authentic, stereochemically pure sample of the target compound.

Synthesis of Diastereomers: The synthetic route was also adapted to produce other diastereomers, including 10-epi-10-isothiocyanato-4-cadinene. nih.govosaka-cu.ac.jp

Spectroscopic and Chiroptical Comparison: The NMR spectra and specific rotation of the synthetic (+)-10-isothiocyano-4-cadinene were recorded. The NMR data were identical to those reported by Garson et al. for the natural product, but different from those reported by Wright et al. nih.gov Furthermore, the optical rotation of the synthetic material matched that of the natural sample.

This work not only validated the original structural assignment by Garson but also established the absolute configuration of the natural product as (+)-(1R,6S,7R,10R)-10-isothiocyano-4-cadinene. nih.govnih.gov The synthesis and characterization of diastereomers further solidified the stereochemical assignments at all chiral centers.

Differentiation from Isomeric Structures (e.g., Thiocyanates)

A molecule can have multiple isomers, and distinguishing between them is critical. For this compound, the most relevant isomers are its diastereomers and its constitutional isomer, 10-thiocyanato-4-cadinene.

Differentiation from Diastereomers: Diastereomers, such as the 10-epi- and di-1,6-epi- forms, have the same connectivity but differ in the spatial arrangement at one or more stereocenters. nih.gov They are typically distinguished by:

NMR Spectroscopy: Subtle but distinct differences in chemical shifts (δ) and coupling constants (J) are observed. NOESY experiments are particularly powerful, as different spatial arrangements lead to different through-space correlations, allowing for the determination of relative stereochemistry. frontiersin.org

Chiroptical Properties: Diastereomers have different optical rotations. As demonstrated by Nishikawa et al., the synthesis and measurement of specific rotation for multiple diastereomers provided unique values for each, allowing for clear differentiation. nih.gov

Differentiation from Thiocyanate Isomer: The isothiocyanate (-N=C=S) and thiocyanate (-S-C≡N) groups are constitutional isomers that can be readily distinguished by spectroscopic methods. nih.gov

Infrared (IR) Spectroscopy: The isothiocyanate group displays a characteristic strong and broad absorption band for the asymmetric N=C=S stretch, typically in the 2200–2000 cm⁻¹ region. In contrast, the thiocyanate group shows a sharp, less intense C≡N stretch absorption at a higher frequency, usually between 2175 and 2140 cm⁻¹.

¹³C NMR Spectroscopy: The carbon atom of the functional group has a distinctly different chemical shift in each isomer. The carbon of the isothiocyanate group resonates in the range of δ 125–140 ppm, whereas the carbon of the thiocyanate group appears further upfield, typically between δ 110–115 ppm. For this compound, this carbon appears at δ 131.2 ppm, which is characteristic of an isothiocyanate. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 10-epi-10-isothiocyanato-4-cadinene |

| di-1,6-epi-10-isothiocyanato-4-cadinene |

| 10-isocyano-4-cadinene |

| (1S,4S,6S,7R)-4-thiocyanato-9-cadinene |

Chemical Synthesis and Analog Design for 10 Isothiocyano 4 Cadinene

Total Synthesis Strategies for 10-Isothiocyano-4-cadinene

The total synthesis of this compound has been achieved through a strategic conversion from its isocyano-analogue, 10-isocyano-4-cadinene (B1246703). The foundational work by Nishikawa, Matsuda, and their colleagues established the first enantioselective total synthesis of 10-isocyano-4-cadinene, which serves as the crucial precursor. acs.orgnih.gov This approach underscores a common strategy in natural product synthesis where a closely related, more synthetically accessible analogue is targeted first.

The synthesis of this compound itself was accomplished by the isothiocyanation of the previously synthesized 10-isocyano-4-cadinene. acs.orgacs.org This key transformation allows for the late-stage introduction of the isothiocyanate functional group, leveraging the established stereochemistry of the cadinane (B1243036) core. The successful synthesis of both enantiomers of this compound was pivotal in resolving inconsistencies in the reported spectroscopic data of the natural product isolated from different marine organisms. acs.orgnih.govuq.edu.au

Enantioselective Synthesis and Diastereomer Preparation

A cornerstone of the synthetic efforts towards this compound has been the development of an enantioselective route to its isocyano precursor. The first enantioselective total synthesis of 10-isocyano-4-cadinene was a significant achievement that enabled the determination of its absolute configuration as (1S, 6S, 7R, 10S). acs.orgnih.govresearchgate.net This was accomplished through key reactions such as an intermolecular Diels-Alder reaction and a samarium diiodide-induced Barbier-type cyclization to construct the characteristic bicyclic core with precise stereocontrol. nih.gov

The availability of an enantioselective pathway was instrumental for the subsequent synthesis of various stereoisomers. By following the same synthetic pathway, researchers successfully prepared diastereomers such as 10-epi-10-isocyano-4-cadinene and di-1,6-epi-10-isocyano-4-cadinene. nih.gov These isocyano diastereomers were then converted to their corresponding isothiocyanate counterparts, namely 10-epi-10-isothiocyanato-4-cadinene and di-1,6-epi-10-isothiocyanato-4-cadinene. acs.orgacs.org

The synthesis of these diastereomers was crucial for unequivocally confirming the structure and stereochemistry of the natural product. By comparing the spectroscopic data of the synthetic diastereomers with the isolated natural compounds, researchers could resolve ambiguities and establish the correct structures. nih.govuq.edu.au

Methodological Advancements in Isothiocyanation Chemistry

The broader field of isothiocyanation chemistry has seen significant advancements, with the development of various methods categorized based on the starting materials. elsevierpure.comrsc.org These include:

Type A: Synthesis from primary amines, which is the most traditional and prevalent method. rsc.orgchemrxiv.org

Type B: Synthesis from other nitrogen-containing functional groups. rsc.orgchemrxiv.org

Type C: Synthesis from non-nitrogenous precursors, a more recent and growing area of interest. rsc.orgchemrxiv.org

While the synthesis of this compound involved the conversion of an isonitrile, which falls under the broader scope of transformations of nitrogen-containing functionalities, it highlights the importance of having a repertoire of methods to introduce the isothiocyanate group into complex molecules. The choice of an isocyano precursor in this specific total synthesis was strategic, as it allowed for the establishment of the core stereochemistry prior to the introduction of the isothiocyanate.

Synthesis of Structural Analogs and Stereoisomers for Comparative Studies

A primary motivation for the synthesis of this compound and its related compounds was the need for unambiguous structural confirmation and the study of structure-activity relationships. To this end, the synthesis of a range of structural analogs and stereoisomers was undertaken.

The successful enantioselective synthesis of 10-isocyano-4-cadinene paved the way for the preparation of its enantiomer and other diastereomers. nih.govresearchgate.net Specifically, 10-epi- and di-1,6-epi-10-isocyano-4-cadinene were synthesized using the same synthetic route. nih.gov

These isocyano analogs were then converted to their corresponding isothiocyanates, yielding a series of stereoisomers of the target natural product. acs.orgacs.org The availability of these synthetic compounds allowed for a direct comparison of their spectroscopic data (e.g., NMR and specific rotation) with those of the naturally isolated substances. This comparative analysis was instrumental in resolving conflicting reports in the literature regarding the structure of the natural product. nih.govuq.edu.au

The synthesis of these analogs demonstrates the power of chemical synthesis not only in providing access to complex natural products but also in creating a platform for detailed stereochemical and biological investigations.

Biosynthesis of 10 Isothiocyano 4 Cadinene

Proposed Biosynthetic Pathways for the Isothiocyanate Moiety

The origin and installation of the isothiocyanate (–NCS) group in marine terpenoids is a subject of significant scientific inquiry. Current proposals suggest that the isothiocyanate moiety is not installed directly but arises from a precursor functional group, most commonly an isocyanide (isonitrile, –NC). nih.govnih.gov The prevailing hypothesis posits a linear reaction path where a terpenoid isocyanide intermediate undergoes a sulfur-transfer reaction to yield the corresponding isothiocyanate. nih.govresearchgate.net

Several integrated biosynthetic motifs have been proposed to explain the formation of the isothiocyanate group. nih.govresearchgate.netscilit.com One central hypothesis involves the action of a rhodanese-like enzyme. nih.govencyclopedia.pub Rhodanese (thiosulfate sulfurtransferase) is a widely distributed enzyme known for its role in cyanide detoxification by converting it to the less toxic thiocyanate (B1210189). wikipedia.orgresearchgate.net In the context of marine natural product biosynthesis, it is proposed that a rhodanese-type enzyme could perform a dual function: converting inorganic cyanide to thiocyanate and, crucially, catalyzing the α-addition of a sulfur atom to a terpenoid isocyanide (R-NC), thereby forming the isothiocyanate (R-NCS). nih.govresearchgate.net

The proposed pathway can be summarized as follows:

Formation of the Isocyanide : A late-stage terpenoid carbocation is captured by a cyanide donor. nih.govmdpi.com

Sulfur Transfer : The resulting terpenoid isocyanide serves as a substrate for a sulfur-transfer reaction, likely mediated by a rhodanese-like enzyme, which adds a sulfur atom to the isocyanide carbon, yielding the isothiocyanate. nih.govpreprints.org

This pathway explains the preponderance of isothiocyanates over other related sulfur-containing analogues like thiocyanates (R-SCN). nih.govresearchgate.net The direct conversion from an isocyanide precursor is considered the major biosynthetic axis for isothiocyanate formation in these marine organisms. nih.gov

Elucidation of the Cadinene Sesquiterpene Carbon Skeleton Formation

The carbon backbone of 10-isothiocyano-4-cadinene is a bicyclic sesquiterpene skeleton known as a cadinane (B1243036). nih.gov Like all sesquiterpenes, its biosynthesis originates from the C15 precursor, farnesyl pyrophosphate (FPP). nih.govmdpi.com The complex, stereochemically rich cadinane framework is forged through a series of intricate cyclization and rearrangement reactions catalyzed by a class of enzymes known as sesquiterpene synthases or cyclases. nih.govnih.gov

The formation of the cadinene skeleton from the linear FPP precursor is a well-studied cascade reaction. nih.govnih.gov The proposed mechanism, catalyzed by a (+)-δ-cadinene synthase, involves several key steps:

Ionization and Isomerization : The process begins with the ionization of farnesyl pyrophosphate (FPP) to form a farnesyl cation-pyrophosphate anion pair. This is followed by isomerization to nerolidyl diphosphate (B83284) (NPP). nih.gov

First Cyclization (C1-C10) : After rotation around the C2-C3 bond, NPP re-ionizes to a cisoid allylic cation. This intermediate then undergoes the first cyclization via the formation of a C1-C10 bond, creating a ten-membered germacryl cation intermediate. nih.govnih.gov

1,3-Hydride Shift : A subsequent 1,3-hydride shift occurs, transforming the initial germacryl cation into a different cationic intermediate. nih.gov

Second Cyclization (C7-C2) : The final ring-closing step involves the formation of a C7-C2 bond, which establishes the characteristic bicyclic cadinane core and forms the cadinyl cation. nih.gov

Deprotonation : The cascade terminates with the abstraction of a proton, typically from C7, to generate the double bond, yielding the stable δ-cadinene skeleton. nih.gov

This enzymatic cascade efficiently converts a simple, linear precursor into a complex bicyclic structure with defined stereochemistry, which then serves as the scaffold for the subsequent installation of the isothiocyanate group. nih.govsemanticscholar.org

| Step | Description | Key Intermediate(s) |

| 1 | Ionization of FPP and isomerization | Farnesyl cation, Nerolidyl diphosphate (NPP) |

| 2 | C1-C10 cyclization | Germacryl cation |

| 3 | 1,3-hydride shift | Rearranged germacryl cation |

| 4 | C7-C2 cyclization | Cadinyl cation |

| 5 | Deprotonation | δ-Cadinene |

Enzymatic Mechanisms and Precursor Incorporations

The elucidation of biosynthetic pathways heavily relies on precursor incorporation studies, where isotopically labeled compounds are "fed" to the organism to trace their metabolic fate. Numerous such experiments using radiolabeled precursors have provided critical insights into the biosynthesis of nitrogenous marine terpenes. rsc.orgresearchgate.netresearchgate.net

Studies on various marine sponges have demonstrated that inorganic cyanide is a key precursor for the isocyanide, and subsequently the isothiocyanate, functional groups. researchgate.netnih.gov Key findings from these labeling experiments include:

Cyanide Incorporation : Incubation of sponges like Amphimedon sp. with sodium [¹⁴C]cyanide resulted in the efficient incorporation of the radiolabel into the isocyanide carbons of metabolites like diisocyanoadociane. researchgate.net This confirmed that the N≡C unit is derived from an external cyanide source.

Thiocyanate as a Precursor : Experiments with [¹⁴C]-labeled thiocyanate also showed incorporation into isocyanide and isothiocyanate functionalities. rsc.orgresearchgate.net In the sponge Axinyssa n.sp., both cyanide and thiocyanate were confirmed as precursors to 9-isothiocyanatopupukeanane. rsc.org

Isocyanide-Isothiocyanate Interconversion : Direct evidence for the conversion of an isocyanide to an isothiocyanate at the secondary metabolite level was shown in the sponge Axinyssa n. sp. rsc.org Feeding the sponge with [¹⁴C]-9-isocyanopupukeanane led to the isolation of radiolabeled 9-isothiocyanatopupukeanane. rsc.org Conversely, feeding [¹⁴C]-9-isothiocyanatopupukeanane resulted in labeled 9-isocyanopupukeanane, demonstrating that this conversion is reversible in some species. rsc.org

These results strongly support a biosynthetic pathway where inorganic cyanide is incorporated to form a terpenoid isocyanide, which is then enzymatically converted to the corresponding isothiocyanate. rsc.orgnih.gov The enzymes responsible are believed to be terpene synthases for the carbon skeleton and specialized enzymes, possibly rhodanese-like sulfurtransferases, for the functional group manipulations. escholarship.orgnih.gov

| Precursor | Organism/Metabolite | Finding | Reference |

| Sodium [¹⁴C]cyanide | Amphimedon sp. / Diisocyanoadociane | Label specifically incorporated into isocyanide carbons. | researchgate.net |

| Sodium [¹⁴C]thiocyanate | Axinyssa n.sp. / Pupukeananes | Confirmed as a precursor to isothiocyanate and isocyanide groups. | rsc.org |

| [¹⁴C]-9-Isocyanopupukeanane | Axinyssa n.sp. / 9-Isothiocyanatopupukeanane | Demonstrated direct conversion of isocyanide to isothiocyanate. | rsc.org |

| [¹⁴C]-Diisothiocyanatoadociane | Amphimedon terpenensis / Diisocyanoadociane | Showed conversion of an isothiocyanate-containing metabolite to an isocyanide one. | researchgate.net |

Biogenetic Relationships with Co-isolated Isocyanides and Formamides

In marine sponges, isothiocyanate-containing terpenes like this compound are frequently found alongside their corresponding isocyanide (–NC) and formamide (B127407) (–NHCHO) analogues. nih.govnih.govpreprints.org This co-occurrence is not coincidental but rather indicative of a close biogenetic relationship, where all three functional groups are derived from a common biosynthetic pathway. nih.gov

The central intermediate in this metabolic grid is believed to be the terpenoid isocyanide. nih.gov As discussed, the isothiocyanate is formed via the addition of sulfur to the isocyanide. nih.govmdpi.com The formamide, in turn, is thought to be a product of the hydrolysis of the isocyanide functional group. nih.govwikipedia.org

The proposed biogenetic relationships are as follows:

Isocyanide (R-NC) : Formed by the capture of a cyanide equivalent by a terpenoid carbocation. This is the primary nitrogenous metabolite from which the others are derived. nih.gov

Isothiocyanate (R-NCS) : Generated from the isocyanide via an enzymatic, sulfur-addition reaction. nih.govmdpi.com

Formamide (R-NHCHO) : Produced by the hydrolysis of the isocyanide. This transformation can occur enzymatically within the sponge or potentially as an artifact during extraction and isolation procedures. nih.govwikipedia.org

This interconnected metabolic network explains the chemical diversity observed in nitrogenous terpenes isolated from a single sponge species. nih.gov The relative abundance of each compound class (isocyanide, isothiocyanate, formamide) likely depends on the specific enzymatic machinery and metabolic state of the producing organism. nih.govrsc.org The discovery of these related compounds together provides strong circumstantial evidence for their shared biosynthetic origin, originating from a common terpenoid isocyanide precursor. nih.govsemanticscholar.org

Biological Activities and Ecological Significance of 10 Isothiocyano 4 Cadinene

Mechanisms of Antifouling Activity

10-isothiocyano-4-cadinene and related isocyanoterpenes have demonstrated significant antifouling properties, particularly against the settlement of barnacle larvae. nih.govresearchgate.net The antifouling activity of these compounds is often potent, with some studies reporting efficacy at concentrations comparable to or even exceeding that of traditional antifouling agents like copper sulfate. mdpi.com

The primary mechanism of antifouling activity appears to be the inhibition of larval settlement and metamorphosis rather than direct toxicity. researchgate.net Research on various isocyano compounds, including 10-isocyano-4-cadinene (B1246703), has shown high antifouling activity with low toxicity to the barnacle cyprids. researchgate.netmdpi.com This suggests a non-lethal mechanism that deters the crucial step of larval attachment to surfaces.

The isothiocyanate functional group (–N=C=S) is crucial for this biological activity. Structure-activity relationship studies have indicated that the presence of the isocyano group is a key determinant of the potent antifouling properties observed in these marine natural products. mdpi.com While the precise molecular targets within the barnacle larvae are still under investigation, it is hypothesized that these compounds interfere with key physiological or sensory processes necessary for settlement.

Table 1: Antifouling Activity of Selected Isothiocyanates and Related Compounds

| Compound | Organism | Activity | Reference |

| 10-Isocyano-4-cadinene | Balanus amphitrite (acorn barnacle) | IC₅₀ = 0.14 µg/mL | nih.gov |

| 10-Isothiocyanato-4-amorphene | Balanus amphitrite (acorn barnacle) | IC₅₀ = 0.70 µg/mL | nih.gov |

| Axisonitrile-3 | Balanus amphitrite (acorn barnacle) | IC₅₀ = 3.2 µg/mL | nih.gov |

| 10-epi-Axisonitrile-3 | Balanus amphitrite (acorn barnacle) | IC₅₀ = 10 µg/mL | nih.gov |

Role in Marine Chemical Ecology

The presence of this compound in marine organisms is not coincidental; it plays a vital role in mediating interactions within their environment, particularly in symbiotic and defensive contexts.

This compound is often isolated from marine sponges of the genus Acanthella and also from nudibranchs of the family Phyllidiidae that prey on these sponges. nih.govnih.govuni-duesseldorf.de This co-occurrence is a classic example of chemical sequestration, where the nudibranchs ingest and accumulate the chemical defenses of their sponge diet. nih.govresearchgate.net

Nudibranchs, being soft-bodied and lacking a physical shell for protection, rely heavily on chemical defenses. acs.org The sequestered this compound and other related terpenoids serve as a potent chemical shield. The bright coloration of many phyllidiid nudibranchs is thought to be aposematic, advertising their chemical unpalatability to potential predators. researchgate.net

Experimental evidence has demonstrated the dietary origin of these defensive metabolites in nudibranchs. Studies involving radiolabelled precursors have shown that nudibranchs acquire these compounds directly from the sponges they consume. researchgate.net This trophic transfer of chemical defenses is a key survival strategy for these mollusks.

The primary ecological role of this compound and its analogs in both sponges and the nudibranchs that consume them is defense against predation. acs.orgmdpi.com Many isocyanoterpenes exhibit ichthyotoxicity, making them effective deterrents against fish and other marine predators. acs.org When attacked, some sea slugs are known to release a mucus laden with these nitrogenous compounds to repel their enemies. nih.gov

Beyond anti-predator defense, these compounds may also play a role in mediating competitive interactions. By releasing these chemicals into their immediate environment, sponges can deter the settlement and growth of competing organisms, such as other sessile invertebrates and fouling organisms. This allelopathic effect helps them to secure space on the crowded surfaces of coral reefs.

Table 2: Organisms Involved in the Sequestration of this compound

| Organism | Phylum | Role | Key Compounds | Reference |

| Acanthella cavernosa | Porifera (Sponge) | Producer | This compound, Axisonitrile-3 | nih.govnih.gov |

| Phyllidiella pustulosa | Mollusca (Nudibranch) | Sequestrator | This compound, 10-epi-Axisonitrile-3 | nih.govmdpi.com |

| Phyllidia ocellata | Mollusca (Nudibranch) | Sequestrator | 10-Isocyano-4-cadinene, 10α-isocyano-4-amorphene | nih.govmdpi.com |

Comparative Ecological Roles of Isothiocyanates in Natural Systems (Marine and Terrestrial)

The defensive strategy employing isothiocyanates is not unique to the marine environment. A striking parallel is found in the terrestrial plant kingdom, particularly within the family Brassicaceae, which includes plants like mustard, cabbage, and broccoli.

In marine systems, as discussed, isothiocyanates are terpenoid-based and serve as defensive chemicals in sponges and nudibranchs. nih.gov Their production is a defense against predation and fouling.

In terrestrial plants, the defensive system is known as the "mustard oil bomb". researchgate.net Plants in the Brassicaceae family produce glucosinolates, which are stored separately from the enzyme myrosinase. researchgate.netwalshmedicalmedia.com When the plant tissue is damaged by a herbivore, the glucosinolates and myrosinase come into contact, triggering a reaction that releases volatile and toxic isothiocyanates. researchgate.netwalshmedicalmedia.com These compounds act as feeding deterrents and toxins to a wide range of herbivores. walshmedicalmedia.comresearchgate.net While some specialist herbivores have evolved mechanisms to tolerate or even use these compounds as feeding cues, for most generalist herbivores, they are a potent defense. researchgate.net

This convergent evolution of a chemical defense system based on isothiocyanates in such disparate groups of organisms—marine invertebrates and terrestrial plants—highlights the effectiveness of this class of compounds in mediating ecological interactions. In both realms, isothiocyanates function as powerful deterrents against consumers, underscoring a fundamental principle of chemical ecology.

Research Trajectories and Future Directions in 10 Isothiocyano 4 Cadinene Studies

Unveiling Novel Biosynthetic Enzymes and Genetic Determinants

A primary frontier in the study of 10-isothiocyano-4-cadinene is the elucidation of its biosynthetic pathway. The formation of the characteristic isothiocyanate (-NCS) functional group on a terpene scaffold is a fascinating biochemical puzzle. Current research, based on precursor incorporation studies in marine sponges, has provided foundational insights into the origins of this functional group.

Detailed Research Findings:

Radiolabeling experiments in various marine sponges have demonstrated that the isothiocyanate and related isocyanide functionalities in terpene metabolites originate from inorganic precursors. Specifically, studies on sponges such as Amphimedon terpenensis and Axinyssa n.sp. have shown that cyanide (CN⁻) and thiocyanate (B1210189) (SCN⁻) are key precursors. The proposed pathway suggests an interconversion of cyanide to thiocyanate, which is then incorporated into the terpene molecule. Furthermore, compelling evidence from Axinyssa n.sp. indicates that isothiocyanates and isocyanides can be interconverted at the secondary metabolite level, suggesting a dynamic enzymatic process within the sponge.

While the precursors are identified, the specific enzymes catalyzing these transformations remain unknown. Future research must focus on identifying and characterizing the enzymes responsible for:

The cyclization of a precursor like farnesyl pyrophosphate to form the core cadinene skeleton.

The activation of a specific carbon atom on the cadinene ring for nucleophilic attack.

The transfer of the thiocyanate group from a donor molecule to the terpene acceptor.

The potential interconversion between the isothiocyanate and isocyanide forms.

Identifying the genes encoding these enzymes will be crucial. Modern genomic and transcriptomic approaches, applied to the source sponges (e.g., Acanthella cavernosa) or their symbiotic microorganisms, could reveal gene clusters associated with sesquiterpene metabolism. Heterologous expression of candidate genes in microbial hosts would then allow for functional characterization of the enzymes and definitive confirmation of their roles in the biosynthetic pathway.

| Precursor | Organism Studied | Resulting Functional Group | Reference |

| [¹⁴C]-Thiocyanate | Amphimedon terpenensis | Isocyanide | |

| [¹⁴C]-Cyanide | Axinyssa n.sp. | Isocyanide & Isothiocyanate | |

| [¹⁴C]-Thiocyanate | Axinyssa n.sp. | Isocyanide & Isothiocyanate | |

| [¹⁴C]-9-isocyanopupukeanane | Axinyssa n.sp. | [¹⁴C]-9-isothiocyanatopupukeanane | |

| [¹⁴C]-9-isothiocyanatopupukeanane | Axinyssa n.sp. | [¹⁴C]-9-isocyanopupukeanane |

Advancements in Chemoenzymatic Synthesis

The total chemical synthesis of this compound and its diastereomers has been successfully achieved, providing access to these molecules for biological testing and structural confirmation. However, these multi-step chemical syntheses can be complex and lengthy. Future advancements are likely to lie in the development of more efficient and sustainable chemoenzymatic approaches.

Detailed Research Findings:

Currently, the synthesis of this compound relies on purely chemical methods. This typically involves the construction of the cadinane (B1243036) framework followed by the introduction of the isothiocyanate group, often via conversion from a corresponding isocyanide precursor.

The future of synthesizing complex terpenes like this compound points towards combining the power of enzymatic catalysts with strategic chemical reactions. A significant advancement in a related area has demonstrated the potential of this approach. Researchers have successfully used sesquiterpene synthase enzymes (STSs) with an unnatural substrate, 8-thio-farnesylpyrophosphate, to generate thio-analogues of δ-cadinene and δ-cadinol. This highlights the ability of STSs to accept modified precursor molecules and catalyze complex cyclizations to form sulfur-containing terpenoids.

This methodology provides a blueprint for the future chemoenzymatic synthesis of this compound. A potential strategy would involve:

Enzymatic Synthesis of the Core: Utilizing a yet-to-be-discovered cadinene synthase to produce the core bicyclic skeleton from a natural or modified precursor.

Enzymatic Functionalization: Identifying and employing an enzyme (a "thiocyanate transferase") capable of attaching the NCS group to the cadinene scaffold.

Such an approach could significantly shorten the synthetic route, improve stereoselectivity, and reduce the environmental impact compared to traditional organic synthesis.

Mechanistic Investigations of Biological Interactions at a Molecular Level

A key reported biological activity of this compound is its potent antifouling effect, particularly against the settlement of barnacle larvae. While this activity is well-documented, the precise molecular mechanism through which the compound exerts this effect is not yet understood.

Detailed Research Findings:

Studies have shown that various natural and synthetic isothiocyanates exhibit effective antifouling activities against cypris larvae of barnacles like Amphibalanus amphitrite. For many of these compounds, the concentration required to inhibit settlement (EC₅₀) is significantly lower than the concentration that is lethal to the larvae (LC₅₀), indicating a non-toxic mechanism of action. However, the specific molecular targets within the larvae remain elusive.

Future research must pivot towards identifying these targets. The isothiocyanate functional group is a reactive electrophile known to form covalent bonds with nucleophilic groups in biomolecules, such as the thiol groups of cysteine residues in proteins. This reactivity is central to the biological activity of many other isothiocyanates. Therefore, future mechanistic investigations should explore hypotheses such as:

Enzyme Inhibition: this compound may inhibit key enzymes involved in the larval settlement process, such as those related to adhesion, signaling, or metamorphosis. Studies have shown other isothiocyanates can inhibit enzymes like cytochrome P-450s.

Disruption of Cellular Signaling: The compound could interfere with crucial signaling pathways that govern larval behavior and the transition from a free-swimming to a sessile stage.

Interaction with Receptor Proteins: It may act as an antagonist or allosteric modulator of chemosensory receptors that larvae use to identify suitable surfaces for settlement.

Advanced techniques such as proteomics, activity-based protein profiling, and thermal shift assays could be employed to identify the specific protein targets of this compound within barnacle larvae, providing a clear picture of its molecular interactions.

Exploration of Ecological Dynamics and Evolutionary Adaptations

This compound is a central player in a classic example of marine chemical ecology, involving a predator-prey relationship and the transfer of chemical defenses. Understanding the dynamics of this interaction and the evolutionary pressures that shaped it is a critical area of ongoing research.

Detailed Research Findings:

This sesquiterpenoid is produced by marine sponges, such as Acanthella cavernosa, where it likely serves as a chemical defense against predation and as an antifouling agent to prevent the growth of surface-colonizing organisms. A fascinating ecological link exists with shell-less mollusks known as nudibranchs, specifically those of the family Phyllidiidae (e.g., Phyllidiella pustulosa). These nudibranchs feed on the sponges and sequester the defensive isothiocyanates, storing them in their own tissues. Having lost their protective shells during evolution, the nudibranchs repurpose the sponge's chemical arsenal (B13267) for their own defense against predators like fish.

This ecological relationship is a powerful driver of evolutionary adaptation. Future studies should focus on:

Sequestration Mechanisms: Investigating the specific physiological and biochemical adaptations that allow the nudibranch to consume, transport, and store the toxic isothiocyanates without harming itself. This could involve specialized transport proteins, storage vesicles, or metabolic modifications.

Co-evolutionary Arms Race: Examining the genetic and chemical variations across different populations of the sponge and its nudibranch predator. This could reveal a co-evolutionary dynamic where the sponge alters its chemical profile under predation pressure, and the nudibranch, in turn, adapts to these changes.

Microbial Involvement: Exploring the role of symbiotic microorganisms within the sponge in producing this compound. It is increasingly recognized that many marine natural products are synthesized by symbionts rather than the host organism itself.

The study of this system provides a compelling model for understanding how dietary specialization and the acquisition of chemical defenses can shape the evolution of marine invertebrates.

| Organism | Role in Ecological Dynamic | Compound(s) Involved | Reference |

| Marine Sponge (Acanthella cavernosa) | Producer | This compound | |

| Nudibranch (Phyllidiella pustulosa) | Consumer / Sequestrator | This compound | |

| Barnacle Larvae (Amphibalanus amphitrite) | Target of Antifouling Activity | Isothiocyanates | |

| General Predators (e.g., Fish) | Deterred by Chemical Defense | Sequestered Isothiocyanates |

Q & A

Q. How can researchers integrate this compound into broader ecological studies of marine chemical ecology?

- Methodological Answer :

- Field collections : Correlate compound concentration in algae (e.g., Laurencia spp.) with fouling pressure across seasons.

- Metabolomics : Pair LC-MS profiling with microbiome data to identify ecological interactions.

- Behavioral assays : Test settlement inhibition in natural biofilm-coated substrates versus lab-conditioned surfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.